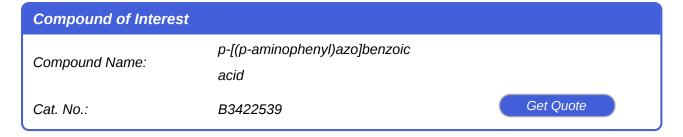


# Application Note and Protocol: Synthesis of p-[(p-Aminophenyl)azo]benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of **p-[(p-aminophenyl)azo]benzoic acid**. This compound is of interest in various research and development areas, including its use as a precursor for azo dyes and potential applications in medicinal chemistry.[1] The synthesis involves a classic diazotization-coupling reaction, a fundamental process in organic chemistry for the formation of azo compounds.

## **Principle of the Synthesis**

The synthesis of **p-[(p-aminophenyl)azo]benzoic acid** is achieved through a two-step process:

- Diazotization: p-Aminobenzoic acid (PABA) is treated with an acidic solution of sodium nitrite
  to form a diazonium salt. This reaction is temperature-sensitive and must be carried out at
  low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
- Azo Coupling: The resulting diazonium salt is then reacted with aniline in a coupling reaction to form the final product, **p-[(p-aminophenyl)azo]benzoic acid**.

## **Experimental Protocol**

2.1. Materials and Reagents



Reagent/Material	Grade	Supplier	Notes
p-Aminobenzoic acid (PABA)	Reagent	Sigma-Aldrich	
Sodium nitrite (NaNO <sub>2</sub> )	ACS Reagent	Fisher Scientific	
Hydrochloric acid (HCI), concentrated	ACS Reagent	VWR	
Aniline	Reagent	Alfa Aesar	_
Sodium hydroxide (NaOH)	ACS Reagent	Merck	_
Ethanol, 95%	ACS Reagent	Pharmco-Aaper	_
Glacial acetic acid	ACS Reagent	Baker	_
Distilled water	_		
Ice	_		
Buchner funnel and flask			
Beakers and Erlenmeyer flasks	-		
Magnetic stirrer and stir bar	-		
pH paper or pH meter	-		
Melting point apparatus	-		

### 2.2. Step-by-Step Synthesis Procedure

### Step 1: Diazotization of p-Aminobenzoic Acid



- In a 250 mL beaker, dissolve 13.7 g (0.1 mol) of p-aminobenzoic acid in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of distilled water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution.
   Maintain the temperature below 5 °C throughout the addition.
- After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the diazonium salt of paminobenzoic acid.

#### Step 2: Azo Coupling with Aniline

- In a 500 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of a 10% aqueous sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the cold aniline solution with continuous stirring.
- A colored precipitate of p-[(p-aminophenyl)azo]benzoic acid will form immediately.
- Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

#### Step 3: Isolation and Purification

- Acidify the reaction mixture by slowly adding glacial acetic acid until the pH is approximately
   4-5. This will precipitate the product completely.
- Collect the crude product by vacuum filtration using a Buchner funnel.



- Wash the precipitate with copious amounts of cold distilled water to remove any unreacted salts and impurities.
- Recrystallize the crude product from 95% ethanol to obtain purified orange-gold plates of p-[(p-aminophenyl)azo]benzoic acid.[2]
- Dry the purified crystals in a vacuum oven at 60-70 °C.

#### 2.3. Characterization

The identity and purity of the synthesized **p-[(p-aminophenyl)azo]benzoic acid** can be confirmed by the following methods:

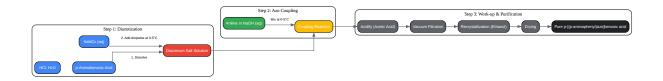
- Melting Point: The expected melting point of the purified product is in the range of 248-250
   °C.[2]
- Spectroscopic Analysis: Techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy can be used to confirm the chemical structure.

**Quantitative Data Summary** 

Parameter	Value	
Molar mass of p-aminobenzoic acid	137.14 g/mol	
Molar mass of aniline	93.13 g/mol	
Molar mass of sodium nitrite	69.00 g/mol	
Molar mass of p-[(p-aminophenyl)azo]benzoic acid	241.25 g/mol [3][4]	
Theoretical Yield	~24.1 g	
Expected Yield	60-70%[2]	
Melting Point (literature)	248.5–249.5 °C (recrystallized)[2]	

## **Experimental Workflow Diagram**





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### References

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